molecular formula C12H18N2O2 B1144039 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid CAS No. 1338247-58-7

1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid

Cat. No.: B1144039
CAS No.: 1338247-58-7
M. Wt: 222.28352
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Description

1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields.

Properties

CAS No.

1338247-58-7

Molecular Formula

C12H18N2O2

Molecular Weight

222.28352

Synonyms

1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3,4-dimethylpyrazine with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the desired pyrazole ring .

Industrial Production Methods

Industrial production of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3,4-diMethyl-1H-pyrazole: Similar in structure but lacks the carboxylic acid group.

    3,4-diMethyl-1H-pyrazol-5-carboxylic acid: Similar but lacks the cyclohexyl group.

    1-cyclohexyl-1H-pyrazol-5-carboxylic acid: Similar but lacks the methyl groups.

Uniqueness

1-cyclohexyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both cyclohexyl and methyl groups, which contribute to its distinct chemical and biological properties.

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